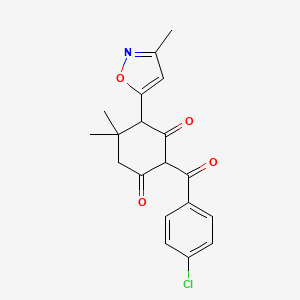

![molecular formula C16H19N3O3S B5398342 6-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B5398342.png)

6-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}-5-phenyl-4(3H)-pyrimidinone

Descripción general

Descripción

The compound “6-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}-5-phenyl-4(3H)-pyrimidinone” is a pyrimidinone derivative. Pyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a ketone group .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidinone core, with a phenyl group at the 5-position, a hydroxy group at the 6-position, and a 2-(4-morpholinyl)ethylthio group at the 2-position .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidinones can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the phenyl group and the 2-(4-morpholinyl)ethylthio group could influence properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

This compound may serve as a precursor in the synthesis of potential therapeutic agents. Its structural features, such as the morpholinyl group, are often seen in pharmacologically active molecules. These features can be exploited to create novel drugs with specific target interactions .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the compound’s unique functional groups could be used to study enzyme inhibition. By interacting with active sites or allosteric sites on enzymes, researchers can observe changes in enzyme activity, which is crucial for understanding metabolic pathways .

Pharmacology: Pharmacokinetic Profiling

The compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), can be studied to determine its potential as a drug candidate. Its molecular structure suggests it may have favorable properties for oral bioavailability .

Organic Chemistry: Building Block for Organic Synthesis

Organic chemists may use this compound as a building block for constructing more complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile reagent in synthetic routes .

Analytical Chemistry: Chromatographic Analysis

Analytical chemists might employ this compound as a standard in chromatographic analysis to calibrate instruments or to develop new methods for detecting similar compounds in complex mixtures .

Chemical Biology: Probe for Biological Pathways

In chemical biology, the compound could be tagged with a fluorescent group or radiolabel to act as a probe. This would enable the tracking of its interaction with biological targets, providing insights into cellular processes .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-hydroxy-2-(2-morpholin-4-ylethylsulfanyl)-5-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c20-14-13(12-4-2-1-3-5-12)15(21)18-16(17-14)23-11-8-19-6-9-22-10-7-19/h1-5H,6-11H2,(H2,17,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWYTMWIDYGKRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCSC2=NC(=C(C(=O)N2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701333245 | |

| Record name | 4-hydroxy-2-(2-morpholin-4-ylethylsulfanyl)-5-phenyl-1H-pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667046 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

488724-31-8 | |

| Record name | 4-hydroxy-2-(2-morpholin-4-ylethylsulfanyl)-5-phenyl-1H-pyrimidin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-3-ethyl-4-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5398276.png)

![(1R*,2R*,6S*,7S*)-4-(4-phenylbutanoyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5398280.png)

![N-methyl-3-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5398286.png)

![methyl 2-chloro-5-{5-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-2-furyl}benzoate](/img/structure/B5398291.png)

![5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline](/img/structure/B5398298.png)

![N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-(hydroxymethyl)-2-furamide](/img/structure/B5398304.png)

![4-(3-nitrophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5398305.png)

![1-(2-fluorobenzyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5398308.png)

![4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5398316.png)

![1'-(4-aminopyrimidin-2-yl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5398329.png)

![benzyl 4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoate](/img/structure/B5398336.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5398353.png)